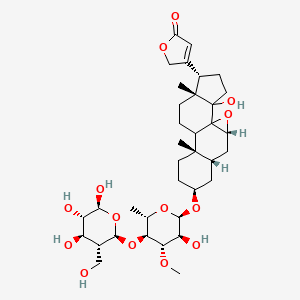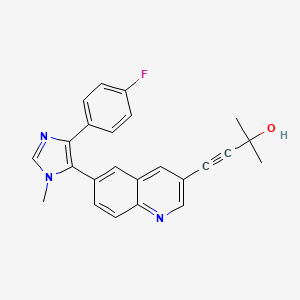
Tnik-IN-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tnik-IN-8 is a small-molecule inhibitor targeting the TRAF2 and NCK interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in the regulation of cell signal transduction, particularly within the Wnt signaling pathway. This compound has garnered significant attention due to its potential therapeutic applications in cancer and neurological disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tnik-IN-8 typically involves a multi-step process starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
化学反应分析
Types of Reactions
Tnik-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Tnik-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell motility, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer, particularly colorectal cancer, and neurological disorders such as schizophrenia and depression.
Industry: Utilized in drug discovery and development, particularly in the design of new inhibitors targeting TNIK.
作用机制
Tnik-IN-8 exerts its effects by inhibiting the activity of TNIK. TNIK is a regulatory component of the transcriptional complex composed of β-catenin and T-cell factor 4 (TCF4). By binding to the ATP-binding site of TNIK, this compound blocks the aberrant Wnt/β-catenin signaling pathway, which is often implicated in cancer and other diseases. This inhibition leads to reduced cell proliferation, invasion, and metastasis in cancer cells.
相似化合物的比较
Similar Compounds
NCB-0846: Another TNIK inhibitor with similar therapeutic applications.
DYRK2 Inhibitors: Target dual-specificity tyrosine-phosphorylation-regulated kinase 2, which shares some functional similarities with TNIK.
MARK2 Inhibitors: Target microtubule affinity-regulating kinase 2, involved in similar signaling pathways.
Uniqueness of Tnik-IN-8
This compound is unique due to its high specificity and potency in inhibiting TNIK. Its ability to effectively block the Wnt/β-catenin signaling pathway makes it a promising candidate for therapeutic applications, particularly in cancer treatment. Additionally, its well-characterized mechanism of action and favorable pharmacokinetic properties further distinguish it from other similar compounds.
属性
分子式 |
C24H20FN3O |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
4-[6-[5-(4-fluorophenyl)-3-methylimidazol-4-yl]quinolin-3-yl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C24H20FN3O/c1-24(2,29)11-10-16-12-19-13-18(6-9-21(19)26-14-16)23-22(27-15-28(23)3)17-4-7-20(25)8-5-17/h4-9,12-15,29H,1-3H3 |
InChI 键 |
UIFIIPQKSMQHIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#CC1=CN=C2C=CC(=CC2=C1)C3=C(N=CN3C)C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


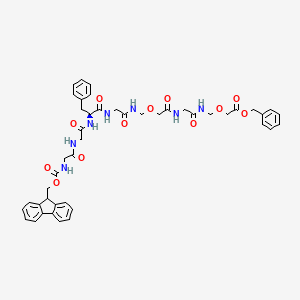
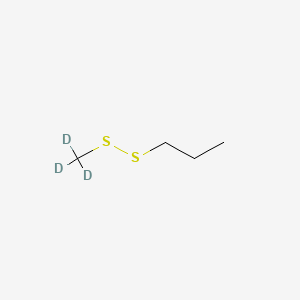
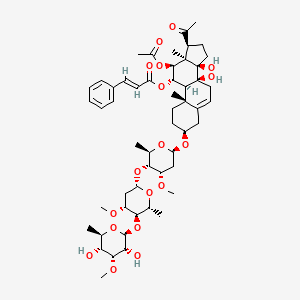
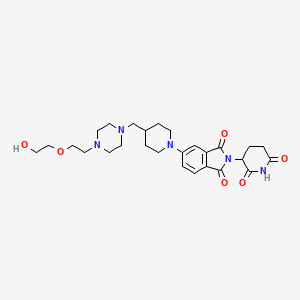
![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)
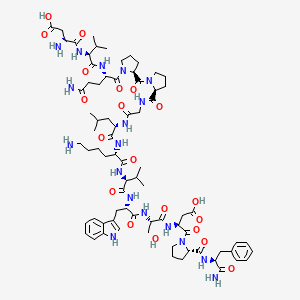
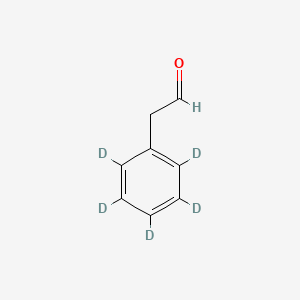

![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)


![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
